molecular formula C9H3Cl2N3 B11883322 2,4-Dichloroquinazoline-5-carbonitrile

2,4-Dichloroquinazoline-5-carbonitrile

Cat. No.: B11883322
M. Wt: 224.04 g/mol
InChI Key: BULMVQCJSFIFJO-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline-5-carbonitrile is an organic compound with the molecular formula C9H3Cl2N3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroquinazoline-5-carbonitrile typically involves the following steps:

    Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium to form 2,4-quinazoline diones.

    Chlorination: The 2,4-quinazoline diones are then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinazoline-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as DNA intercalators, binding to the DNA and disrupting its function. This property makes it a potential candidate for anticancer therapies . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Properties

Molecular Formula

C9H3Cl2N3

Molecular Weight

224.04 g/mol

IUPAC Name

2,4-dichloroquinazoline-5-carbonitrile

InChI

InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H

InChI Key

BULMVQCJSFIFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C#N

Origin of Product

United States

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